4-Bromo-5-fluoro-2-hydroxybenzoic acid
Description
Contextual Significance within Organic Synthesis and Medicinal Chemistry
In organic synthesis, halogenated hydroxybenzoic acids serve as versatile building blocks. The presence of multiple functional groups—the carboxylic acid, the hydroxyl group, and the halogen atoms—provides a rich platform for a diverse array of chemical transformations. The carboxylic acid and hydroxyl groups can undergo esterification, amidation, and etherification, while the halogen atoms are amenable to various coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.
From a medicinal chemistry perspective, the introduction of halogens into a drug candidate can profoundly influence its biological activity. Halogen atoms, particularly fluorine and bromine, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov Fluorine, with its high electronegativity and small size, can enhance binding interactions and block metabolic pathways, often leading to improved pharmacokinetic profiles. researchgate.netnih.gov Bromine, being larger and more polarizable, can also contribute to enhanced binding and has been a key feature in many successful therapeutic agents. The synergistic effect of multiple halogen substitutions, as seen in compounds like 4-Bromo-5-fluoro-2-hydroxybenzoic acid, offers a nuanced approach to modulating these properties.
Rationale for Focused Academic Inquiry into this compound
While extensive research on this specific molecule is not widely published, its structural motifs are present in various biologically active compounds. Therefore, a focused inquiry into its synthesis, properties, and potential applications is warranted to explore its utility as a scaffold or intermediate in the development of new pharmaceuticals and other functional materials.
Historical Development and Evolution of Substituted Benzoic Acid Research
The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. Initially isolated from gum benzoin, its structure was later elucidated in the 19th century. The exploration of substituted benzoic acids began in earnest as the principles of aromatic chemistry were established. Early research focused on understanding the directing effects of various substituents on electrophilic aromatic substitution, a fundamental concept in organic chemistry.
The therapeutic potential of substituted benzoic acids was recognized with the advent of salicylic (B10762653) acid (2-hydroxybenzoic acid) as an analgesic and anti-inflammatory agent, which ultimately led to the development of aspirin (B1665792). This discovery spurred extensive research into other substituted benzoic acids, including halogenated derivatives, in the quest for new and improved therapeutic agents. The development of synthetic methodologies in the 20th century, particularly in halogenation and cross-coupling reactions, has greatly expanded the accessible chemical space of substituted benzoic acids, enabling the synthesis of increasingly complex and functionally diverse molecules like this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrFO₃ |
| Molecular Weight | 235.01 g/mol |
| CAS Number | 1784366-04-6 |
| Appearance | Solid (form may vary) |
| Topological Polar Surface Area | 57.53 Ų |
| LogP | 1.992 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Data sourced from chemical supplier databases. chemscene.combiosynth.com
Synthesis and Reactivity of Halogenated Hydroxybenzoic Acids
A plausible synthetic route could involve the selective halogenation of a suitable precursor. For instance, starting with a fluorinated salicylic acid derivative, regioselective bromination could be achieved by carefully choosing the brominating agent and reaction conditions. Conversely, a brominated salicylic acid could be subjected to electrophilic fluorination. A patent for the synthesis of a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, starts from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, suggesting that functional group interconversion from an amino group via diazotization and subsequent reactions could be a viable strategy. google.com
The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification or conversion to an acid chloride. The hydroxyl group can be alkylated or acylated. The aromatic ring can participate in further substitution reactions, although the existing substituents will influence the position of any new incoming group. The bromine atom, in particular, can be a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon or carbon-heteroatom bonds.
Potential Applications in Medicinal Chemistry
Although specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in medicinal chemistry. Halogenated salicylic acid derivatives are known to possess a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The presence of both fluorine and bromine could lead to compounds with enhanced potency or improved pharmacokinetic properties. researchgate.netnih.gov
For example, the core scaffold of this molecule could be elaborated to design inhibitors of specific enzymes or receptors where halogen bonding and hydrophobic interactions are crucial for binding. The field of medicinal chemistry has seen a significant impact from the strategic use of fluorine and other halogens to create more effective drugs. researchgate.netnih.gov Therefore, this compound represents a valuable starting point for the synthesis of novel bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluoro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWUKSCLDBHHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment
The ¹H NMR spectrum of 4-Bromo-5-fluoro-2-hydroxybenzoic acid is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region will display two doublets, corresponding to the two protons on the benzene (B151609) ring. The proton at position 3 (H-3) and the proton at position 6 (H-6) are in different chemical environments and will exhibit coupling to the adjacent fluorine atom.
The signal for H-6 is anticipated to appear further downfield due to the deshielding effects of the adjacent hydroxyl group and the bromine atom. The proton at H-3 will be influenced by the adjacent carboxylic acid group and the fluorine atom. The hydroxyl and carboxylic acid protons will typically appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 7.80 - 8.00 | Doublet of doublets (dd) | J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |
| -OH | 5.0 - 6.0 | Broad Singlet | - |
| -COOH | 11.0 - 13.0 | Broad Singlet | - |
Note: Predicted values are based on empirical data for similar substituted benzoic acids and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronegativity of the substituents. The carbon atom of the carboxylic acid group (C=O) will be observed at the most downfield position. The aromatic carbons will appear in the range of approximately 110-160 ppm. The carbon atoms directly bonded to electronegative atoms (Br, F, O) will show characteristic shifts. Furthermore, the carbon signals will exhibit coupling with the fluorine atom (¹³C-¹⁹F coupling), which can aid in signal assignment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |
| C-1 (-COOH) | 165 - 170 | - |
| C-2 (-OH) | 155 - 160 | Small |
| C-3 | 115 - 120 | ~5-10 |
| C-4 (-Br) | 110 - 115 | ~20-25 |
| C-5 (-F) | 150 - 155 | ~240-250 (¹J) |
| C-6 | 125 - 130 | ~5-10 |
Note: Predicted values are based on established substituent effects on benzene rings.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal provides information about the electronic environment of the fluorine. The signal will be split into a doublet of doublets due to coupling with the neighboring aromatic protons (H-3 and H-6). The magnitude of these coupling constants provides further structural confirmation.
Two-Dimensional (2D) NMR Techniques for Structural Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-3 and H-6, confirming their through-bond coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons (C-3 and C-6) by correlating their signals to the directly attached protons (H-3 and H-6).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the proton H-6 would be expected to show correlations to C-2, C-4, and C-5. The proton of the hydroxyl group might show correlations to C-1, C-2, and C-3. These correlations are crucial for piecing together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space. For a planar molecule like this compound, NOESY can confirm the relative positions of substituents on the aromatic ring. For example, a cross-peak between the hydroxyl proton and H-3 would indicate their spatial proximity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion. The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the elemental composition of the molecule. For this compound (C₇H₄BrFO₃), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks (M and M+2) of nearly equal intensity.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |
| [M+H]⁺ | 234.9404 | 236.9383 |
| [M-H]⁻ | 232.9248 | 234.9227 |
The fragmentation of this compound in the mass spectrometer would likely proceed through characteristic pathways for benzoic acids. Common fragmentation events include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The presence of the bromine and fluorine atoms would also influence the fragmentation, and fragments containing these halogens would be identifiable by their characteristic masses.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a critical analytical tool for the characterization of this compound. This powerful hybrid technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis provided by mass spectrometry. In the analysis of this compound, LC-MS is primarily employed to confirm its molecular identity and to assess its purity with high sensitivity and specificity.
During analysis, the compound is first passed through an HPLC column, which separates it from any impurities or byproducts from the synthesis process. The separated components then enter the mass spectrometer, where they are ionized. The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molecular formula C₇H₄BrFO₃), the expected exact mass is approximately 233.93 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with a high degree of accuracy, thereby verifying the elemental composition of the molecule.
The purity of a sample is determined by integrating the area of the chromatographic peak corresponding to the target compound and comparing it to the total area of all detected peaks. For synthetic intermediates and research chemicals, a purity of ≥95% is often required, a standard that is readily verified using this method. chemscene.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of the bonding within the molecule.
Identification of Characteristic Functional Group Frequencies (e.g., Carbonyl, Hydroxyl, Aromatic C-H)
The infrared spectrum of this compound is distinguished by absorption bands that correspond to the vibrational modes of its specific functional groups. The presence of a carboxylic acid and a hydroxyl group on the aromatic ring gives rise to characteristic frequencies. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net The hydroxyl (-OH) group of the carboxylic acid and the phenolic hydroxyl group lead to a broad absorption band, often centered around 3200-3500 cm⁻¹, due to hydrogen bonding. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is one of the most intense and recognizable bands in the spectrum, typically appearing in the range of 1660-1680 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3500 (Broad) |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Carbonyl (C=O) | Stretching | 1660 - 1680 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
Analysis of Hydrogen Bonding Interactions through Spectroscopic Shifts
In the solid state, molecules of this compound are expected to engage in significant intermolecular hydrogen bonding. These interactions have a pronounced effect on the vibrational frequencies of the involved functional groups, particularly the hydroxyl (O-H) and carbonyl (C=O) groups. The O-H stretching vibration is highly sensitive to hydrogen bonding; its presence causes the absorption band to broaden considerably and shift to a lower frequency (a redshift) compared to a non-hydrogen-bonded (gas-phase) molecule. This shift is a direct indicator of the strength of the hydrogen bond. Similarly, the carbonyl stretching frequency can also be red-shifted as the oxygen atom participates as a hydrogen bond acceptor.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅BrO₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.9283 (4) |
| b (Å) | 5.9578 (6) |
| c (Å) | 15.1246 (14) |
| α (°) | 92.925 (3) |
| β (°) | 90.620 (4) |
| γ (°) | 94.710 (4) |
| Volume (ų) | 352.28 (6) |
| Z | 2 |
Analysis of Intermolecular Interactions (Hydrogen Bonding Networks, Halogen Bonding, π-π Stacking)
The solid-state packing of substituted benzoic acids is governed by a variety of intermolecular interactions. The crystal structure of the analog 4-Bromo-2-hydroxybenzoic acid reveals a rich network of these forces. researchgate.net
Hydrogen Bonding Networks: The most dominant interaction is the formation of centrosymmetric carboxylic acid dimers. Two molecules are linked by a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net Additionally, an intramolecular O-H···O hydrogen bond is observed between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. researchgate.net
Halogen Bonding: The bromine atom in the structure can participate in halogen bonding. In the crystal packing of 4-Bromo-2-hydroxybenzoic acid, short Br···Br contacts of 3.4442 (5) Å have been observed, which link the hydrogen-bonded dimers into a one-dimensional chain. researchgate.net The presence of both bromine and fluorine in this compound suggests the potential for even more complex halogen bonding interactions.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Contributions
A detailed investigation into the intermolecular interactions of this compound is facilitated by Hirshfeld surface analysis, a powerful tool for visualizing and quantifying crystal packing. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a comprehensive picture of all close contacts emerges.
The Hirshfeld surface of this compound, when mapped with dnorm, is expected to reveal distinct red regions, indicating intermolecular contacts that are shorter than the van der Waals radii sum of the interacting atoms. These prominent red spots are anticipated to correspond to the strong hydrogen bonding interactions involving the carboxylic acid and hydroxyl groups. Specifically, the classic O—H···O hydrogen bonds that are characteristic of carboxylic acid dimers would be represented by large, intense red areas on the surface.
For this compound, the most significant contributions to the crystal packing are predicted to arise from several key interactions. The O···H/H···O contacts, representing the strong carboxylic acid and hydroxyl group hydrogen bonds, are expected to be a major contributor. These typically appear as a pair of sharp, distinct spikes in the fingerprint plot. Given the abundance of hydrogen atoms, H···H contacts are also predicted to account for a substantial portion of the surface, appearing as a large, scattered region in the plot.
Due to the presence of the bromine and fluorine atoms, halogen-related contacts are also significant. The Br···H/H···Br contacts are expected to make a notable contribution, alongside F···H/H···F contacts. Other important interactions include C···H/H···C contacts, which are indicative of C—H···π interactions, and potential C···C contacts related to π-π stacking. The relative contributions of these interactions provide a quantitative summary of the crystal's cohesion.
Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Predicted Contribution (%) | Appearance on 2D Fingerprint Plot |
| H···H | ~35 - 45% | Large, widely scattered cloud of points |
| O···H / H···O | ~20 - 28% | Pair of sharp, prominent spikes |
| C···H / H···C | ~15 - 22% | Wing-like shapes on either side of the plot |
| Br···H / H···Br | ~8 - 14% | Distinct spikes, less prominent than O···H |
| F···H / H···F | ~3 - 7% | Diffuse spikes at shorter dᵢ+dₑ values |
| C···C | ~2 - 5% | Diffuse region at larger dᵢ and dₑ |
Investigation of Crystal Packing Motifs and Supramolecular Assembly
The crystal packing and resultant supramolecular architecture of this compound are governed by the interplay of strong hydrogen bonds and other weaker intermolecular interactions, as quantified by the Hirshfeld surface analysis. The primary and most dominant structural motif anticipated in the crystal lattice is the formation of a centrosymmetric carboxylic acid inversion dimer.
This robust motif is formed through a pair of O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, creating a characteristic R²₂(8) graph set notation. nih.gov This dimer is a common and highly stable feature in the crystal structures of benzoic acid derivatives. nih.gov The planarity of the aromatic ring and the carboxylic acid group facilitates the formation of these highly directional and stabilizing interactions.
Beyond this primary dimer formation, the crystal structure is further stabilized by a network of other interactions that link these dimeric units into a three-dimensional assembly. The hydroxyl group at the C2 position is expected to participate in further hydrogen bonding, potentially forming chains or sheets that link the primary R²₂(8) dimers.
Computational and Theoretical Investigations
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Remote and Local Conformational Switching Mechanisms
The conformational flexibility of 4-Bromo-5-fluoro-2-hydroxybenzoic acid, particularly the orientation of the carboxylic acid and hydroxyl groups, is a key determinant of its chemical behavior and potential biological interactions. Conformational switching, the transition between different spatial arrangements of atoms, can be induced by the input of energy, such as light. These transitions can be categorized as either local or remote, depending on the site of energy absorption relative to the site of the conformational change.
Local conformational switching involves the direct excitation of a vibrational mode within the functional group that undergoes the conformational change. In the case of this compound, this would typically involve the excitation of an overtone of the O-H stretching vibration within the carboxylic acid group. This absorption of near-infrared (NIR) light can provide sufficient energy to overcome the rotational barrier of the C-O single bond, leading to a change in the orientation of the hydroxyl proton of the carboxylic acid group from a cis to a trans conformation, or vice versa.
Remote conformational switching , in contrast, occurs when energy is absorbed by a vibrational mode at a location in the molecule distant from the functional group that undergoes the conformational change. For this compound, this could be initiated by the excitation of the O-H stretching overtone of the phenolic hydroxyl group at the 2-position. The absorbed energy is then transferred across the molecule through intramolecular vibrational energy redistribution (IVR), ultimately leading to the conformational change of the more distant carboxylic acid group.
Studies on analogous molecules, such as 2-fluoro-4-hydroxybenzoic acid, have demonstrated that both local and remote switching mechanisms can be operative. In these systems, the trans-carboxylic acid conformer, which is stabilized by an intramolecular hydrogen bond, is typically the most stable. Irradiation with NIR light can induce a transition to a higher-energy cis conformer. The efficiency of remote switching, while often slightly lower than local switching, can still be significant, indicating that the aromatic ring is an effective conduit for the transfer of vibrational energy. The specific quantum efficiencies of these processes in this compound would depend on the precise vibrational coupling between the phenolic and carboxylic acid groups, a factor influenced by the presence of the bromine and fluorine substituents.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its behavior. For this compound, QSAR and QSPR modeling can be employed to predict its biological effects and chemical reactivity, guiding further research and application.
Development of Predictive Models for Biological and Chemical Reactivity
The development of predictive QSAR/QSPR models for this compound involves a systematic process. First, a dataset of structurally related compounds with known biological activities (for QSAR) or properties (for QSPR) is compiled. For instance, a QSAR model for the toxicity of substituted benzoic acids would require toxicity data for a series of these compounds. nih.gov
Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical representations of the molecule's structural and physicochemical features. For this compound, these descriptors would quantify aspects such as its size, shape, lipophilicity, and electronic properties.
The following is a hypothetical example of a QSAR model developed to predict the toxicity of a series of substituted benzoic acids, including this compound.
Hypothetical QSAR Model for Toxicity:
pLC50 = 0.85 * LogP - 0.15 * TPSA + 0.05 * MW - 2.5
Where:
pLC50 is the negative logarithm of the median lethal concentration (a measure of toxicity).
LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
TPSA is the topological polar surface area.
MW is the molecular weight.
This equation suggests that toxicity increases with increasing lipophilicity and molecular weight, and decreases with a larger polar surface area. Such a model, once validated, could be used to predict the toxicity of other, untested, substituted benzoic acids.
Descriptors and Statistical Methodologies in QSAR/QSPR Studies
The selection of appropriate descriptors is a critical step in building a robust QSAR/QSPR model. These descriptors can be broadly categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, polar surface area).
3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, shape indices).
For this compound, a variety of descriptors would be relevant. The presence of halogen atoms suggests the importance of electronic descriptors, such as Hammett constants, and descriptors related to polarizability. The hydroxyl and carboxylic acid groups indicate that descriptors for hydrogen bonding capacity will also be significant.
The table below presents some calculated physicochemical properties of this compound that can be used as descriptors in QSAR/QSPR models.
| Descriptor | Value |
| Topological Polar Surface Area (TPSA) | 57.53 Ų |
| LogP | 1.992 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 1 |
Data sourced from ChemScene. chemscene.com
Once the descriptors are calculated, various statistical methodologies are employed to establish a mathematical relationship between the descriptors and the activity or property of interest. Common statistical methods include:
Multiple Linear Regression (MLR): A method for modeling the linear relationship between a dependent variable and one or more independent variables.
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships.
The final step in the development of a QSAR/QSPR model is rigorous validation to ensure its predictive power. This typically involves internal validation (e.g., cross-validation) and external validation using an independent set of compounds. The statistical quality of the model is assessed using parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). researchgate.net
The table below provides a hypothetical example of the statistical parameters for a QSAR model predicting the biological activity of a series of halogenated benzoic acids.
| Statistical Parameter | Value | Description |
| R² | 0.85 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Q² (cross-validated) | 0.75 | A measure of the predictive ability of the model, determined by internal cross-validation. |
| R² (external validation) | 0.82 | The R² value for an external test set of compounds not used in model development. |
| RMSE | 0.25 | The standard deviation of the residuals (prediction errors). |
This table is for illustrative purposes and does not represent a specific published QSAR model.
Probing the Bioactivity of this compound: A Look at its Structure-Activity Relationship and Mechanistic Profile
The chemical compound this compound, a halogenated derivative of salicylic (B10762653) acid, presents a compelling case for investigation within medicinal chemistry. Its unique structural arrangement, featuring bromine and fluorine atoms alongside hydroxyl and carboxylic acid groups, suggests a potential for nuanced interactions with biological targets. While direct and extensive research on this specific molecule remains limited, an analysis of its constituent functional groups and data from closely related analogs can provide significant insights into its potential structure-activity relationship (SAR) and mechanisms of action.
Structure Activity Relationship Sar and Mechanistic Biological Studies
Elucidation of Molecular Mechanisms of Action (MOA)
Investigation of Specific Molecular Targets and Binding Sites
There is currently no publicly available research that identifies the specific molecular targets or binding sites for this compound. Understanding these interactions is fundamental to elucidating its mechanism of action. Future research, including computational modeling and experimental binding assays, would be necessary to identify potential protein targets, such as enzymes or receptors, with which this compound might interact.
Cellular Pathway Modulation and Signaling Cascade Perturbations
Detailed studies on how this compound may modulate cellular pathways and perturb signaling cascades have not been reported in the scientific literature. Investigations into its effects on key signaling pathways, such as those involved in inflammation, cell proliferation, or microbial growth, would provide crucial insights into its potential therapeutic applications. Techniques like gene expression analysis and proteomics could be employed to uncover these cellular responses.
Comparative Analysis with Salicylic Acid Derivatives and Other Halogenated Benzoic Acids
A comparative analysis of this compound with well-characterized compounds like salicylic acid and other halogenated benzoic acids would offer valuable context for its potential biological activities. Such an analysis would help in understanding the influence of its specific halogenation pattern on its physicochemical properties and biological functions.
Structural Analogues and Bioisosteric Replacements
While the core structure of this compound is related to other salicylic acid derivatives, there is a lack of studies that systematically explore its structural analogues and the effects of bioisosteric replacements. Research in this area would involve synthesizing and testing related compounds to determine how modifications to the bromine, fluorine, or hydroxyl groups affect its biological profile.
Insights from Broad-Spectrum Screening Campaigns
Information from broad-spectrum screening campaigns can often provide initial clues about the biological activities of a compound. However, there are no publicly accessible reports of this compound being included in such large-scale screenings. Its inclusion in future high-throughput screening efforts against a diverse panel of biological targets would be instrumental in uncovering any potential therapeutic value.
Biological and Biomedical Research Applications of 4 Bromo 5 Fluoro 2 Hydroxybenzoic Acid and Its Analogues
Medicinal Chemistry and Drug Discovery Platforms
The unique structural features of 4-bromo-5-fluoro-2-hydroxybenzoic acid make it an attractive precursor in the design and synthesis of new drugs. Its derivatives have been investigated for a range of therapeutic applications, from metabolic disorders to oncology and neurodegenerative diseases.
Halogenated salicylic (B10762653) acid derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, the closely related compound 5-Bromo-4-fluoro-2-hydroxybenzoic acid has been utilized as a crucial building block in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. ontosight.ai These inhibitors are a class of drugs used in the management of type 2 diabetes. The synthesis of these complex molecules often involves multiple steps where the halogenated salicylic acid core provides a reactive handle for further chemical modifications. ontosight.ai
The fluorination of salicylic acid analogues is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. nih.gov The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to more potent and selective therapeutic agents. nih.gov
The salicylic acid scaffold has been identified as a promising starting point for the development of inhibitors for various enzymes implicated in disease.
WDR5 Inhibitors: The protein WD repeat-containing protein 5 (WDR5) is a critical component of several protein complexes involved in gene regulation and has emerged as a promising target in cancer therapy, particularly for cancers driven by the MYC oncogene. nih.govnih.gov Researchers have successfully developed potent inhibitors of the WDR5-MYC interaction based on a salicylic acid-derived sulfonamide scaffold. nih.govnih.gov While these initial inhibitors had challenging physicochemical properties, they demonstrated that the salicylic acid core could be effectively utilized to target the WBM site of WDR5. nih.gov Further optimization of these initial hits is an active area of research.
BET Bromodomain Inhibitors: The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in transcriptional regulation and are considered important targets in cancer and inflammatory diseases. nih.govmdpi.com While direct synthesis from this compound is not explicitly detailed in the available literature, the general strategy of using substituted aromatic rings as core scaffolds for BET inhibitors is well-established. nih.govnih.govresearchgate.net The development of novel, easily synthesized BET inhibitors is an ongoing effort in medicinal chemistry. nih.gov
Gamma-Secretase Modulators: Gamma-secretase is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Modulating the activity of gamma-secretase to favor the production of shorter, less amyloidogenic Aβ species is a promising therapeutic strategy. nih.govresearchgate.net While specific modulators derived from this compound are not yet reported, the use of fluorinated benzoic acid moieties in the design of gamma-secretase modulators has been explored. nih.gov The development of selective and potent gamma-secretase modulators remains an important goal in Alzheimer's disease research. nih.gov
The structural motifs present in this compound and its analogues have been incorporated into molecules investigated for their potential in treating Alzheimer's disease and cancer.
Alzheimer's Disease: The pursuit of effective treatments for Alzheimer's disease has led to the exploration of various chemical scaffolds. Derivatives of salicylic acid have been conjugated with other pharmacophores, such as tacrine, to create multi-target agents that can inhibit cholinesterases and possess other beneficial properties. mdpi.com The inclusion of a fluorosalicylate fragment in such hybrids is considered a promising strategy due to the favorable modulatory effects of fluorine on biological properties. mdpi.com
Cancer: Chalcones, a class of compounds that can be synthesized from derivatives of this compound (such as the corresponding acetophenone), have shown significant anticancer activity. nih.govresearchgate.netnih.govresearchgate.net For example, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone has been synthesized and evaluated for its cytotoxicity against breast cancer cell lines. researchgate.net Fluorinated chalcone (B49325) derivatives have also been investigated as anti-inflammatory and analgesic agents, with some compounds showing promising activity. nih.gov
Antimicrobial and Antifungal Research
Analogues of this compound, particularly salicylanilides, have demonstrated significant antimicrobial and antifungal properties. The halogen substitution pattern on both the salicylic acid and aniline (B41778) rings plays a crucial role in determining the potency and spectrum of activity.
Halogenated salicylanilides have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net The introduction of trifluoromethyl groups into the salicylanilide (B1680751) scaffold has been shown to enhance antimicrobial properties. nih.gov
A study on salicylanilide 4-(trifluoromethyl)benzoates demonstrated that these compounds exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) against MRSA of ≥ 0.49 μmol/L. nih.govnih.gov In general, Gram-negative bacteria were found to be less susceptible to these compounds. nih.gov
The following table summarizes the antibacterial activity of selected salicylanilide 4-(trifluoromethyl)benzoates against various bacterial strains.
| Compound | Substitution Pattern | MIC (μmol/L) against S. aureus | MIC (μmol/L) against MRSA |
|---|---|---|---|
| Salicylanilide Ester 1 | 4-chloro-salicylic acid moiety | ≥ 0.49 | ≥ 0.49 |
| Salicylanilide Ester 2 | 5-chloro-salicylic acid moiety | ≥ 0.49 | ≥ 0.49 |
| Salicylanilide Ester 3 | 4-bromo-salicylic acid moiety | ≥ 0.49 | ≥ 0.49 |
Salicylanilide derivatives have also been evaluated for their activity against Mycobacterium tuberculosis and other mycobacterial species. nih.govnih.gov A series of salicylanilide 4-(trifluoromethyl)benzoates displayed significant antimycobacterial activity, with MICs ranging from 0.5 to 32 μmol/L against various mycobacterial strains. nih.govnih.gov
Notably, esters of 5-chlorosalicylanilides generally showed higher antimycobacterial activity than those derived from 4-chlorosalicylanilides. nih.gov The esterification of the parent salicylanilides often led to an improvement in activity against mycobacteria. nih.gov For instance, the 5-fluoro-p-aminosalicylic acid (5-fluoro-PAS) analogue exhibited good activity and a significantly decreased rate of inactivation by N-acetyltransferase-1, a key enzyme in the metabolism of the anti-tubercular drug p-aminosalicylic acid (PAS). nih.gov
The following table presents the mycobactericidal activity of selected salicylanilide 4-(trifluoromethyl)benzoates.
| Compound | Substitution Pattern | MIC (μmol/L) against M. tuberculosis | MIC (μmol/L) against M. kansasii | MIC (μmol/L) against M. avium |
|---|---|---|---|---|
| Salicylanilide Ester 1o | 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl | 1 | 2-4 | 4 |
| Salicylanilide Ester 1r | 5-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl | 1 | 1-2 | 4 |
| 5-Fluoro-PAS | 4-amino-5-fluoro-2-hydroxybenzoic acid | - | - | - |
Anti-inflammatory Research and Immunomodulation
The search for novel anti-inflammatory and immunomodulatory agents is a key focus in the development of treatments for a wide range of disorders, from autoimmune diseases to chronic inflammatory conditions.
Potential as Anti-inflammatory Agents
Recent patent literature has highlighted the use of this compound as a crucial intermediate in the synthesis of novel carbonucleoside derivatives. google.comgoogle.com These derivatives are being investigated for their potential in treating conditions associated with aberrant cellular processes, including inflammatory and autoimmune diseases. google.comgoogle.com The rationale for using this specific halogenated hydroxybenzoic acid lies in its ability to serve as a building block for more complex molecules designed to interact with specific biological targets involved in the inflammatory cascade.
While direct in-vivo or in-vitro anti-inflammatory data for this compound itself is not detailed in these documents, its incorporation into compounds targeting protein arginine methyltransferase 5 (PRMT5) is of significant interest. google.comgoogle.com PRMT5 is an enzyme that has been linked to various cellular processes, and its dysregulation is implicated in inflammatory and autoimmune disorders. google.comgoogle.com The synthesis of potent and selective inhibitors for such targets is a contemporary strategy in anti-inflammatory drug discovery.
The broader family of salicylic acid (2-hydroxybenzoic acid) derivatives is well-established for its anti-inflammatory properties, with aspirin (B1665792) being the most famous example. Research into other derivatives continues to yield compounds with significant anti-inflammatory effects, often mediated through the inhibition of enzymes like cyclooxygenases (COX) or the modulation of pro-inflammatory signaling pathways. For example, bornyl salicylate, a derivative of salicylic acid, has been shown to reduce paw edema and the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in animal models. nih.gov Another study on a selenium-containing salicylic acid derivative also demonstrated anti-inflammatory and antinociceptive properties. nih.gov
| Compound/Derivative Class | Mechanism/Model of Action | Key Findings |
|---|---|---|
| Carbonucleoside derivatives from this compound | Targeting PRMT5 for inflammatory and autoimmune diseases | Used as a key synthetic intermediate google.comgoogle.com |
| Bornyl salicylate | Reduction of carrageenan-induced paw edema | Decreased PGE2 and NO production nih.gov |
| 2-hydroxy-5-selenocyanatobenzoic acid | Croton oil-induced ear edema | Reduced edema and myeloperoxidase activity nih.gov |
Synthesis and Evaluation of Immunoadjuvants
The role of this compound extends into the realm of immunomodulation through its use in synthesizing compounds with potential therapeutic applications in autoimmune diseases. google.comgoogle.com While not explicitly termed "immunoadjuvants" in the context of vaccines, these synthesized molecules are designed to modulate the immune system's activity. The patent describing the synthesis of carbonucleoside derivatives from this compound indicates that these resulting compounds are being explored for autoimmune conditions. google.comgoogle.com This suggests a potential for this chemical scaffold to be a starting point for the development of novel immunomodulatory therapies. The precise nature of the immunomodulation would depend on the final structure of the derivative and its interaction with immune system targets.
Advanced Materials Science and Supramolecular Chemistry Applications
Building Blocks for Complex Organic Molecules
4-Bromo-5-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic compound that serves as a valuable intermediate in the field of organic synthesis. Its structural complexity, featuring bromine, fluorine, hydroxyl, and carboxylic acid functional groups, provides multiple reactive sites for the construction of more elaborate molecular architectures.
The unique arrangement of functional groups on the benzene (B151609) ring of this compound makes it a versatile scaffold. The carboxylic acid and hydroxyl groups can readily undergo esterification and etherification reactions, respectively, allowing for the attachment of various organic moieties. The bromine and fluorine atoms can be targeted in cross-coupling reactions or nucleophilic aromatic substitution, further expanding the synthetic possibilities. This multi-functionality allows chemists to build upon this core structure in a controlled and sequential manner, leading to the synthesis of complex organic molecules with desired properties.
While specific, complex molecules synthesized directly from this compound are not extensively detailed in publicly available research, the reactivity of its functional groups is well-established in organic chemistry. For instance, the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester has been patented, starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, a closely related derivative. google.com This highlights the chemical tractability of this substitution pattern on the benzene ring for creating specialized chemical intermediates.
The distinct electronic and steric properties imparted by the halogen and hydroxyl substituents make this compound an attractive precursor for a range of specialty chemicals. Derivatives of halogenated and hydroxylated benzoic acids are utilized in pharmaceuticals and agrochemicals. The presence of both bromine and fluorine can enhance the biological activity and metabolic stability of the final products. While direct evidence for the conversion of this specific molecule into commercial specialty chemicals is limited in the available literature, its potential is inferred from the known applications of similarly substituted aromatic compounds.
Liquid Crystal Technology
The field of liquid crystals (LCs) relies on the design of molecules (mesogens) that can self-assemble into phases with long-range orientational order. The molecular architecture of this compound, with its rigid core and potential for modification, makes it a candidate for the synthesis of such materials.
The synthesis of liquid crystal mesogens often involves the esterification of para-substituted hydroxybenzoic acids to introduce long alkyl chains, which promote the formation of mesophases. ossila.com this compound provides a core that can be functionalized to create rod-like or bent-shaped molecules, which are common motifs in liquid crystal design. researchgate.net By reacting the carboxylic acid and hydroxyl groups, it is theoretically possible to build more complex structures that may exhibit liquid crystalline behavior. However, specific examples of mesogens synthesized directly from this compound are not prominently featured in current research literature.
The presence and position of fluorine atoms in a mesogen can significantly influence its liquid crystalline properties, such as the type of mesophase and the transition temperatures. psu.edu Fluorine is highly electronegative and its substitution can alter the dipole moment and polarizability of the molecule, which in turn affects the intermolecular interactions that govern mesophase stability. nih.gov Research on fluorinated liquid crystals has shown that lateral fluoro-substituents can enhance the stability of tilted smectic phases and reduce melting points. biointerfaceresearch.com The introduction of a fluorine atom can lead to a drastic change in mesomorphic behavior. psu.edu For instance, studies on analogous fluorinated benzoic acid derivatives have shown that ortho-positioned fluorine can introduce additional intercalated smectic phases. ossila.com The combined electronic effects of the bromine and fluorine atoms in this compound would be expected to contribute to unique mesophase characteristics in its derivatives, though specific data for this compound is not available.
Coordination Chemistry and Metal-Organic Frameworks
The carboxylic acid and hydroxyl groups of this compound are capable of coordinating with metal ions, making it a potential ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. brieflands.comnih.gov
The synthesis of MOFs often utilizes organic linkers containing carboxylate groups. brieflands.comnih.gov Hydroxybenzoic acids, in particular, have been shown to form stable MOFs with various metal ions. nih.govnih.govrsc.org The hydroxyl group can either remain as a functional group within the pores of the MOF or participate in the coordination to the metal centers.
Furthermore, the inclusion of halogenated ligands in MOFs can modify their properties, such as their gas uptake capabilities. nih.gov While there is extensive research on MOFs constructed from benzoic acid and its derivatives, brieflands.comnih.gov there are no specific reports found on the synthesis and characterization of MOFs using this compound as the organic linker. The principles of coordination chemistry suggest its viability as a ligand, but experimental data is needed to confirm its role in forming novel MOF structures.
Ligand Design for Coordination with Metal Ions
While specific studies on coordination complexes of this compound are not prominent, the broader class of substituted hydroxybenzoic acids is well-known for its ability to act as versatile ligands in coordination chemistry. The carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination polymers.
The presence of the ortho-hydroxyl group allows for chelation, forming stable five- or six-membered rings with metal ions, a common feature of salicylic (B10762653) acid and its derivatives. The electronic properties of the ligand, influenced by the electron-withdrawing effects of the bromine and fluorine atoms, can modulate the stability and reactivity of the resulting metal complexes. These halogen substituents can also influence the geometry and dimensionality of the coordination polymers. For instance, related hydroxybenzoic acids have been used to synthesize coordination polymers with various metal ions, yielding structures with interesting magnetic, luminescent, or porous properties.
Table 1: Potential Coordination Modes of this compound with Metal Ions
| Functional Group | Potential Coordination Mode | Resulting Structure |
| Carboxylate (-COOH) | Monodentate, Bidentate (chelating or bridging) | Discrete metal complexes, 1D/2D/3D coordination polymers |
| Hydroxyl (-OH) | Monodentate, Bridging | Chelate rings with metal ions |
| Halogen (Br, F) | Halogen bonding to metal or other ligands | Stabilization of crystal packing |
Formation of Supramolecular Architectures
The principles of crystal engineering suggest that this compound is an excellent candidate for the construction of novel supramolecular architectures. The formation of these structures is driven by a combination of strong and weak non-covalent interactions.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form robust dimeric synthons. The hydroxyl group also participates in hydrogen bonding. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid is a common feature in salicylic acid derivatives, which influences the conformation of the molecule.
Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with Lewis bases. The fluorine atom can participate in weaker C-H···F hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, are highly directional and can be exploited to control the packing of molecules in the solid state. For example, studies on 4-Bromo-2-hydroxybenzoic acid have revealed the formation of one-dimensional architectures through Br···Br contacts. biosynth.com
π-π Stacking: The aromatic ring can engage in π-π stacking interactions, further stabilizing the supramolecular assembly.
The interplay of these various non-covalent interactions can lead to the formation of complex and predictable supramolecular networks, such as tapes, sheets, and three-dimensional frameworks. The specific architecture will depend on the crystallization conditions and the presence of any co-formers.
Table 2: Potential Supramolecular Synthons involving this compound
| Interaction Type | Donor | Acceptor | Resulting Motif |
| Hydrogen Bond | -COOH, -OH | -COOH, -OH | Dimers, chains, sheets |
| Halogen Bond | C-Br | Lewis Base (e.g., O, N) | Directional packing |
| C-H···F Bond | C-H | C-F | Network stabilization |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stacked arrays |
Q & A
How can synthetic routes to 4-Bromo-5-fluoro-2-hydroxybenzoic acid be optimized for regioselective bromination and fluorination?
Level: Advanced
Methodological Answer:
Regioselective halogenation in polyhalogenated benzoic acids requires careful control of reaction conditions. For bromination, electrophilic aromatic substitution (EAS) with Br₂ in the presence of FeBr₃ or H₂SO₄ can be employed, but steric and electronic effects from existing substituents (e.g., -F, -OH) must be considered. Fluorination is typically achieved via Balz-Schiemann or halogen-exchange reactions (e.g., using KF/18-crown-6 in polar aprotic solvents). For example, notes the structural similarity of methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS 1644-71-9), suggesting that hydroxyl group protection (e.g., as a methyl ether) prior to bromination may prevent unwanted side reactions . Optimize reaction temperatures (e.g., 0–60°C) and stoichiometry to minimize dehalogenation or over-substitution.
What analytical techniques are critical for confirming the purity and structure of this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for ortho/para fluorine effects).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M-H]⁻ at m/z ≈ 252.96 for C₇H₃BrFO₃).
- HPLC with UV/Vis Detection : For purity assessment (e.g., lists >95% purity thresholds for similar halogenated benzoic acids) .
- Melting Point Analysis : Compare observed values with literature data (e.g., reports mp ranges for structurally related hydroxybenzoic acids) .
How do competing substituents (-Br, -F, -OH) influence the stability and reactivity of this compound under acidic/basic conditions?
Level: Advanced
Methodological Answer:
The electron-withdrawing effects of -Br and -F groups increase the acidity of the phenolic -OH group (pKa ~8–10), making it susceptible to deprotonation in basic media. Under acidic conditions, the carboxylic acid group (pKa ~2–3) may protonate, altering solubility. highlights stability challenges in similar halogenated hydroxybenzoic acids, where prolonged exposure to heat or light can lead to decarboxylation or dehalogenation . To mitigate degradation, store samples at 0–6°C (as recommended in for brominated analogs) and avoid strong bases (e.g., NaOH >1M).
What strategies are effective for resolving contradictions in reported spectroscopic data for halogenated benzoic acids?
Level: Advanced
Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example:
- Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently, as polarity affects chemical shifts.
- Cross-Validation : Compare with structurally similar compounds (e.g., lists 2-bromo-4,5-difluorobenzoic acid, CAS 1003709-39-4) to identify consistent substituent effects .
- Isolation of Byproducts : Use preparative TLC or column chromatography to isolate minor impurities (e.g., describes purification of bromothiophene derivatives >97% purity) .
How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for SNAr. The electron-deficient aromatic ring (due to -Br, -F, and -COOH groups) favors substitution at positions activated by meta/para-directing effects. For example, provides SMILES strings for bromo-fluoro-benzene derivatives, which can be used as input structures for simulations . Pair computational predictions with experimental validation (e.g., reaction with morpholine or piperidine at 80–100°C in DMF).
What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?
Level: Advanced
Methodological Answer:
Scale-up introduces challenges such as:
- Heat Management : Exothermic halogenation steps require controlled addition of reagents (e.g., Br₂ in portions).
- Byproduct Formation : Use in situ monitoring (e.g., inline IR) to detect intermediates like dibrominated byproducts.
- Purification : Recrystallization from ethanol/water mixtures (as in for hydroxybenzoic acids) or preparative HPLC may be necessary . notes that methyl ester analogs (e.g., methyl 5-bromo-4-fluoro-2-methoxybenzoate, CAS 1193162-25-2) require hydrolysis under acidic conditions to regenerate the free acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
